REACTION_SMILES
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[CH2:21]([CH2:22][c:23]1[cH:24][c:25]([O:26][CH3:27])[c:28]([O:29][CH3:30])[cH:31][cH:32]1)[NH2:33].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:11]([CH2:12][CH2:13][C:14]#[N:15])([CH:16]([CH3:17])[CH3:18])[C:19]#[N:20])[cH:6][cH:7][c:8]1[O:9][CH3:10].[CH:34]([OH:35])([CH3:36])[CH3:37]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:11]([CH2:12][CH2:13][CH2:14][NH:15][CH2:21][CH2:22][c:23]2[cH:24][c:25]([O:26][CH3:27])[c:28]([O:29][CH3:30])[cH:31][cH:32]2)([CH:16]([CH3:17])[CH3:18])[C:19]#[N:20])[cH:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCN)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(C#N)(CCC#N)C(C)C)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Type
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product
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Smiles
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COc1ccc(CCNCCCC(C#N)(c2ccc(OC)c(OC)c2)C(C)C)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |